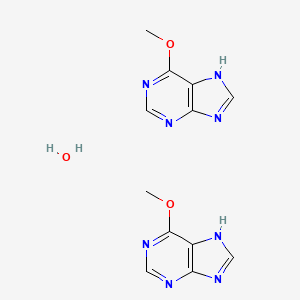
6-Methoxypurine hemihydrate
Übersicht
Beschreibung
6-Methoxypurine hemihydrate is a chemical compound with the empirical formula C6H6N4O · 0.5H2O and a molecular weight of 159.15 . It is a derivative of purine, a fundamental component of nucleic acids. This compound is known for its high purity, typically ≥99%, and is used in various scientific research applications .
Vorbereitungsmethoden
6-Methoxypurine hemihydrate can be synthesized through crystallization from different solvents. When crystallized from N,N-methylformamide, it forms the hemihydrate, whereas crystallization from water results in the trihydrate form . The hemihydrate is formed at 383 K upon heating the trihydrate, where molecules of water are liberated successively . Industrial production methods often involve controlled crystallization processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
6-Methoxypurine hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Wissenschaftliche Forschungsanwendungen
6-Methoxypurine hemihydrate is widely utilized in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a probe for investigating protein structure and function.
Biology: Facilitates the study of nucleic acid interactions and enzyme mechanisms.
Industry: Employed in the synthesis of various chemical intermediates and pharmaceuticals.
Wirkmechanismus
The precise mechanism of action of 6-Methoxypurine hemihydrate is not entirely elucidated. it is hypothesized to interact with proteins through hydrogen bonding, electrostatic interactions, and covalent bonds . These interactions can influence protein structure and function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
6-Methoxypurine hemihydrate can be compared with other purine derivatives such as:
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
6-Thioguanine: Another purine analogue with similar applications in cancer therapy.
Adenine: A fundamental component of nucleic acids, essential for DNA and RNA structure.
The uniqueness of this compound lies in its specific interactions with proteins and its high purity, making it particularly useful in detailed biochemical studies.
Eigenschaften
IUPAC Name |
6-methoxy-7H-purine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6N4O.H2O/c2*1-11-6-4-5(8-2-7-4)9-3-10-6;/h2*2-3H,1H3,(H,7,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJVYIQFRCDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=N2.COC1=NC=NC2=C1NC=N2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















